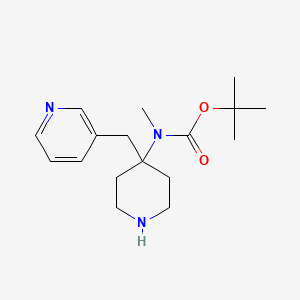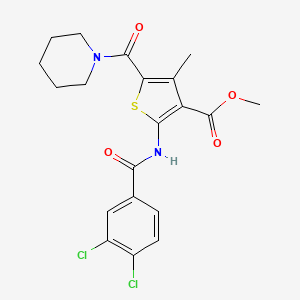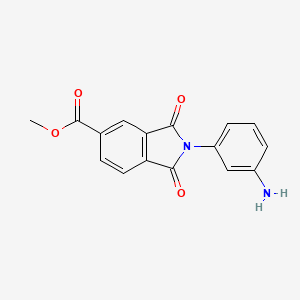![molecular formula C11H11N3O4 B11780621 2-(1-Ethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B11780621.png)
2-(1-Ethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-エチル-2,4-ジオキソ-1,2-ジヒドロピリド[2,3-d]ピリミジン-3(4H)-イル)酢酸は、ピリド[2,3-d]ピリミジン系に属する複素環式化合物です。この化合物は、1位にエチル基、3位にカルボン酸基を持つピリド[2,3-d]ピリミジンコアを含むその独特の構造によって特徴付けられます。これは、その潜在的な生物学的および化学的特性のために、主に科学研究で使用されています。
準備方法
合成経路と反応条件
2-(1-エチル-2,4-ジオキソ-1,2-ジヒドロピリド[2,3-d]ピリミジン-3(4H)-イル)酢酸の合成は、通常、芳香族アルデヒド、1,3-ジカルボニル化合物、および6-アミノ-1,3-ジメチルウラシルを還流条件下で縮合させることから始まります 。 この反応は、SBA-Pr-SO3Hなどの触媒の存在下で行われることが多く、目的生成物の生成を促進します .
工業的生産方法
この化合物の具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、ラボ規模の合成プロセスをスケールアップすることになります。これには、収率と純度を高く維持するために、温度、圧力、触媒濃度などの反応条件を最適化することが含まれます。
化学反応解析
反応の種類
2-(1-エチル-2,4-ジオキソ-1,2-ジヒドロピリド[2,3-d]ピリミジン-3(4H)-イル)酢酸は、さまざまな化学反応を起こします。具体的には次のとおりです。
酸化: この化合物は、酸化されて対応するオキソ誘導体を生成することができます。
還元: 還元反応は、この化合物を還元型に変換することができます。
置換: この化合物は、特にエチル基またはカルボン酸基で求核置換反応を起こすことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやアルコールなどの求核剤が含まれます。 反応条件は、通常、制御された温度とジメチルホルムアミドやエタノールなどの溶媒の使用を伴います .
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はオキソ誘導体を生成する可能性があり、置換反応はさまざまな置換されたピリド[2,3-d]ピリミジン誘導体を生成する可能性があります .
化学反応の分析
Types of Reactions
2-(1-Ethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group or the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrido[2,3-d]pyrimidine derivatives .
科学的研究の応用
2-(1-エチル-2,4-ジオキソ-1,2-ジヒドロピリド[2,3-d]ピリミジン-3(4H)-イル)酢酸は、いくつかの科学研究における応用があります。具体的には次のとおりです。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性を調査されています.
医学: 特に新薬の開発における潜在的な治療効果が調査されています。
作用機序
2-(1-エチル-2,4-ジオキソ-1,2-ジヒドロピリド[2,3-d]ピリミジン-3(4H)-イル)酢酸の作用機序は、特定の分子標的および経路との相互作用に関与しています。この化合物は、特定の酵素または受容体を阻害する可能性があり、これにより観測された生物学的効果が生じます。 たとえば、DNA合成またはタンパク質機能を阻害し、抗菌性または抗がん性をもたらす可能性があります .
類似化合物の比較
類似化合物
- 1-エチル-2,4-ジオキソ-1,2,3,4-テトラヒドロピリド[2,3-d]ピリミジン-6-カルボン酸
- ピリド[2,3-d][1,2,4]トリアゾロ[4,3-a]ピリミジン-5-オン
- 2-メチル-4-オキソ-1-フェニル-1,4-ジヒドロピリド[2,3-d]ピリミジン
独自性
2-(1-エチル-2,4-ジオキソ-1,2-ジヒドロピリド[2,3-d]ピリミジン-3(4H)-イル)酢酸は、その特定の置換パターンと、エチル基とカルボン酸基の両方の存在により、ユニークな化合物です。この独特の構造は、その独特の化学的および生物学的特性に貢献しており、研究と潜在的な治療的応用のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid
- Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones
- 2-Methyl-4-oxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine
Uniqueness
2-(1-Ethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid is unique due to its specific substitution pattern and the presence of both an ethyl group and a carboxylic acid group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C11H11N3O4 |
|---|---|
分子量 |
249.22 g/mol |
IUPAC名 |
2-(1-ethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetic acid |
InChI |
InChI=1S/C11H11N3O4/c1-2-13-9-7(4-3-5-12-9)10(17)14(11(13)18)6-8(15)16/h3-5H,2,6H2,1H3,(H,15,16) |
InChIキー |
GEJHSXDGZQALCC-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=CC=N2)C(=O)N(C1=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11780544.png)



![4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B11780561.png)
![4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780575.png)








